molecular formula C12H20N2 B1452685 N1-Butyl-N1,3-dimethylbenzene-1,4-diamine CAS No. 1155005-40-5

N1-Butyl-N1,3-dimethylbenzene-1,4-diamine

Cat. No. B1452685
M. Wt: 192.3 g/mol
InChI Key: MUNAIHKQRMGCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-Butyl-N1,3-dimethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C12H20N21. It is also known as "N1,N1-DIMETHYLBENZENE-1,4-DIAMINE"2.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds like N1-butyl-N1-methylbenzene-1,4-diamine are synthesized from N,N-dimethylbenzene-1,4-diamine3. The process typically involves nitrosation followed by reduction3.



Molecular Structure Analysis

The molecular structure of “N1-Butyl-N1,3-dimethylbenzene-1,4-diamine” consists of a benzene ring with two amine groups (NH2) and one butyl group (C4H9) attached to it1. The exact positions of these groups on the benzene ring can vary, leading to different isomers1.



Chemical Reactions Analysis

The specific chemical reactions involving “N1-Butyl-N1,3-dimethylbenzene-1,4-diamine” are not mentioned in the search results. However, amines like this compound are generally reactive and can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts3.



Physical And Chemical Properties Analysis

“N1-Butyl-N1,3-dimethylbenzene-1,4-diamine” has a molecular weight of 192.3 g/mol1. Other physical and chemical properties such as melting point, boiling point, density, solubility, and stability are not specified in the search results.


Scientific Research Applications

Brominated Flame Retardants

A review on the occurrence of novel brominated flame retardants (NBFRs) highlights the need for more research on their occurrence, environmental fate, and toxicity. This study emphasizes the increasing application of NBFRs and the necessity for optimized analytical methods to include all NBFRs, further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Coordination Chemistry of Thioureas

Research on 1-(acyl/aroyl)-3-(substituted) thioureas discusses their extensive applications as ligands in coordination chemistry, highlighting the effect of nitrogen substituents on intra- and intermolecular hydrogen-bonding interactions and their role in coordination properties. This review also introduces novel applications of transition metal complexes bearing these thioureas, underlining their interdisciplinary promise in both chemistry and biology (Saeed, Flörke, & Erben, 2014).

Plastic Scintillators

A review on plastic scintillators based on polymethyl methacrylate examines the scintillation properties of these materials with various luminescent dyes. It shows that certain substitutions can improve characteristics like scintillation efficiency, optical transparency, and stability, indicating the significance of chemical structure in developing advanced materials for radiation detection (Salimgareeva & Kolesov, 2005).

Ionic Liquids for Separation

Research on the activity coefficients at infinite dilution in ionic liquids, specifically 1-butyl-3-methylimidazolium dicyanamide, discusses its potential as a solvent for separation problems, such as hexane/hex-1-ene separation. This work underscores the importance of understanding chemical interactions and solubility in designing effective separation processes (Domańska, Wlazło, & Karpińska, 2016).

Neuroprotective Potential of Compounds

A review on the neuroprotective potential of 3-N-Butylphthalide and its derivatives highlights the search for alternative treatments for ischemic stroke and degenerative diseases. It discusses the multitargeted action of these compounds on several mechanisms, from oxidative stress to apoptosis, indicating the complex bioactivity that certain chemical compounds can exhibit and their therapeutic potential (Abdoulaye & Guo, 2016).

Safety And Hazards

The safety and hazards associated with “N1-Butyl-N1,3-dimethylbenzene-1,4-diamine” are not specified in the search results. However, similar compounds like N,N-dimethylbenzene-1,4-diamine are considered toxic and should be handled with care3.


Future Directions

The future directions for “N1-Butyl-N1,3-dimethylbenzene-1,4-diamine” are not specified in the search results. The potential applications and research directions would depend on the specific properties and reactivity of the compound.


Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For more detailed and specific information, please refer to scientific literature or consult with a chemical expert.


properties

IUPAC Name

4-N-butyl-4-N,2-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-4-5-8-14(3)11-6-7-12(13)10(2)9-11/h6-7,9H,4-5,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNAIHKQRMGCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Butyl-N1,3-dimethylbenzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Butyl-N1,3-dimethylbenzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
N1-Butyl-N1,3-dimethylbenzene-1,4-diamine
Reactant of Route 3
Reactant of Route 3
N1-Butyl-N1,3-dimethylbenzene-1,4-diamine
Reactant of Route 4
Reactant of Route 4
N1-Butyl-N1,3-dimethylbenzene-1,4-diamine
Reactant of Route 5
Reactant of Route 5
N1-Butyl-N1,3-dimethylbenzene-1,4-diamine
Reactant of Route 6
Reactant of Route 6
N1-Butyl-N1,3-dimethylbenzene-1,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.